1-(4-Bromobenzenesulfonyl)-3-methylpiperazine
Overview
Description
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, also known as MBP, is a synthetic organic compound that has been used in a variety of scientific research applications. MBP is a white crystalline solid with a pKa of 4.7 and a melting point of 230 °C. MBP is a versatile organic compound with many potential uses in the lab, and it has been used in a variety of scientific research applications.
Scientific Research Applications
1. Synthesis and Biological Evaluation
Research conducted by Rehman et al. (2019) on heterocyclic chemistry involving therapeutic potential reveals the significance of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine. This compound was utilized in the synthesis of 1,3,4-oxadiazole derivatives, which exhibited moderate to excellent antibacterial activity and notable anti-enzymatic activity against the urease enzyme. The study emphasizes the therapeutic ability of such compounds, highlighting their importance in medicinal chemistry (Rehman et al., 2019).
2. Antimicrobial Properties
Another study by Aziz‐ur‐Rehman et al. (2017) further supports the antimicrobial properties of derivatives involving 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine. The research involved the synthesis of oxadiazolyl benzyl sulfide derivatives, which showed valuable results in antibacterial evaluation (Aziz‐ur‐Rehman et al., 2017).
3. Kinetic and Mechanistic Study in Chemistry
Rashekar et al. (2014) conducted a study on the kinetics of oxidation of piperazine derivatives, including 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine, by N-sodio-N-bromobenzenesulfonamide. This study provides insights into the reaction mechanisms and kinetics, essential for understanding the chemical behavior of these compounds (Rashekar et al., 2014).
4. Antiproliferative Activity in Cancer Research
A study by Pogorzelska et al. (2017) focuses on benzenesulfonylguanidine derivatives, including those modified by 4-methylpiperazine, for their antiproliferative activity against various human cancer cell lines. Compounds containing the 4-methylpiperazine ring were found to be potent growth inhibitors, indicating the potential of 1-(4-Bromobenzenesulfonyl)-3-methylpiperazine derivatives in cancer research (Pogorzelska et al., 2017).
properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-9-8-14(7-6-13-9)17(15,16)11-4-2-10(12)3-5-11/h2-5,9,13H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAZLOCAZXZLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzenesulfonyl)-3-methylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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